molecular formula C10H9NO4 B3052451 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- CAS No. 41552-12-9

1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro-

Cat. No. B3052451
CAS RN: 41552-12-9
M. Wt: 207.18 g/mol
InChI Key: CVGPERCYGCDJOW-UHFFFAOYSA-N
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Description

1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro-, commonly known as DHNN, is a nitro compound that has garnered significant attention in the field of scientific research. DHNN is a synthetic compound that has been synthesized using various methods, and its potential applications in scientific research have been explored extensively.

Mechanism Of Action

The mechanism of action of DHNN is not fully understood, but it has been suggested that it may act by inhibiting the production of reactive oxygen species (ROS) and by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. DHNN has also been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and physiological effects:
DHNN has been found to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which may contribute to its neuroprotective effects. DHNN has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which may contribute to its anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

DHNN has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using various methods, and it has been found to have neuroprotective, anti-inflammatory, and antioxidant properties. However, there are also some limitations associated with the use of DHNN in lab experiments. For example, its mechanism of action is not fully understood, and its potential side effects have not been fully explored.

Future Directions

There are several future directions that could be explored in relation to DHNN. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases. Another potential direction is to explore its potential use in the treatment of other diseases that are characterized by inflammation and oxidative stress. Additionally, further research could be conducted to better understand the mechanism of action of DHNN and to explore its potential side effects.

Scientific Research Applications

DHNN has been found to have potential applications in scientific research, particularly in the field of neuroscience. DHNN has been shown to have neuroprotective effects, and it has been suggested that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DHNN has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various other diseases.

properties

IUPAC Name

5-hydroxy-6-nitro-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-9-3-1-2-7-6(9)4-5-8(10(7)13)11(14)15/h4-5,13H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGPERCYGCDJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2O)[N+](=O)[O-])C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441733
Record name 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro-

CAS RN

41552-12-9
Record name 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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